molecular formula C13H8F6N2O2 B2868355 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde CAS No. 158712-22-2

1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde

Cat. No.: B2868355
CAS No.: 158712-22-2
M. Wt: 338.209
InChI Key: LVCVIYROIVOGBN-UHFFFAOYSA-N
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Description

Historical Development of Trifluoromethylated Pyrazole Scaffolds

The synthesis of trifluoromethylated pyrazoles dates to the mid-20th century, driven by the pharmaceutical industry’s interest in fluorinated compounds. Early methods relied on cyclocondensation reactions using trifluoroacetylacetone derivatives, but yields were often low due to the steric and electronic challenges of introducing CF₃ groups. A breakthrough came with the adaptation of the Vilsmeier-Haack reaction for pyrazolecarbaldehydes, enabling direct formylation at the C4 position while preserving trifluoromethyl substituents.

The 21st century saw advanced strategies emerge, such as (3+2)-cycloadditions between trifluoroacetonitrile-derived nitrile imines and α,β-unsaturated carbonyl compounds. For example, MnO₂-mediated oxidative aromatization of pyrazolines (e.g., 2r5r/6r ) became a key method for regioselective synthesis of bis-trifluoromethylated pyrazoles. These developments addressed historical limitations in controlling substitution patterns, as demonstrated by the 2022 synthesis of 1,4-disubstituted 3-trifluoromethylpyrazoles with >90% yields.

Year Milestone Key Advancement
1950s Early cyclocondensation methods Basic CF₃-pyrazole frameworks
1990s Vilsmeier-Haack formylation Carbaldehyde functionalization
2020s (3+2)-Cycloaddition/oxidation sequences Regioselective bis-CF₃ systems

Significance of Trifluoromethyl Substitution in Heterocyclic Systems

The CF₃ group profoundly alters pyrazole properties through three mechanisms:

  • Electronic Effects : The -I effect increases ring electron deficiency, stabilizing intermediates in nucleophilic substitution reactions. This is critical in MnO₂-mediated oxidations, where CF₃ groups facilitate dehydrogenation by stabilizing electron-poor transition states.
  • Lipophilicity Enhancement : LogP increases by ~1.0 unit per CF₃ group, improving membrane permeability. In antimicrobial studies, bis-CF₃ pyrazoles showed 4–8× greater activity against S. aureus than non-fluorinated analogs.
  • Metabolic Stability : The C-F bond’s strength (485 kJ/mol) resists oxidative degradation. Pyrazoles with 3-CF₃ groups exhibited 3× longer plasma half-lives in murine models compared to CH₃ analogs.

Importance of Pyrazole-4-carbaldehyde Framework in Bioactive Molecules

The C4-aldehyde moiety serves as a versatile handle for derivatization. In 1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde, the aldehyde enables:

  • Schiff Base Formation : Condensation with amines yields imines for coordination chemistry or prodrug designs.
  • Reductive Amination : Reaction with anilines produces secondary amines, a strategy used to generate 30 antimicrobial derivatives with MICs ≤2 µg/mL.
  • Cross-Coupling : Suzuki-Miyaura reactions at C4 are feasible after boronate protection of the aldehyde.

The aldehyde’s electrophilicity is tempered by the adjacent CF₃ group, which reduces unwanted polymerization—a common issue in non-fluorinated pyrazolecarbaldehydes.

Contextual Positioning Within Fluorinated Heterocyclic Chemistry

This compound exemplifies three trends in fluorinated heterocycles:

  • Dual Fluorination : Combining 3-CF₃ and 5-(3-CF₃-phenoxy) groups creates synergistic electronic effects. The phenoxy group’s CF₃ enhances π-π stacking with aromatic amino acids, as seen in COX-2 inhibition studies.
  • Hybrid Architectures : Merging pyrazole and trifluoromethylated benzene motifs mimics privileged structures like celecoxib, but with improved thermal stability (decomposition temperature >250°C).
  • Directed Functionalization : The C4-aldehyde allows site-specific modifications without disrupting CF₃ groups, contrasting with older CF₃-pyrazoles that required protecting groups for further reactions.

Evolution of Research Interest in Bis-trifluoromethylated Systems

Bis-trifluoromethylation addresses two limitations of mono-CF₃ pyrazoles:

  • Potency Multipliers : Against Leishmania amazonensis, bis-CF₃ hybrids showed IC₅₀ values 12× lower than mono-CF₃ analogs.
  • Solubility Optimization : While logP increases, the second CF₃ group induces conformational rigidity, preventing excessive hydrophobicity. Calculated aqueous solubility for bis-CF₃ pyrazoles (0.8–1.2 mg/mL) remains compatible with formulation.

Recent work focuses on asymmetric bis-trifluoromethylation patterns, as seen in 1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy] derivatives. The phenoxy group’s ortho-substitution avoids steric clashes with the pyrazole C3-CF₃, maintaining planarity for target binding.

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N2O2/c1-21-11(9(6-22)10(20-21)13(17,18)19)23-8-4-2-3-7(5-8)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCVIYROIVOGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazole Ring Construction

The foundation of all synthetic routes lies in constructing the 1-methyl-3-(trifluoromethyl)pyrazole scaffold. Enamine's 2020 large-scale method utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a linchpin substrate, achieving 89% yield through methylhydrazine cyclocondensation at 80°C in ethanol. This contrasts with Kawase's enaminoketone approach (ScienceDirect, 2004) employing 1-phenyl-4,4,4-trifluoro-3-buten-2-one, which requires dichloromethane solvent and produces regioisomers requiring chromatographic separation.

Critical parameters influencing regiochemistry:

  • Solvent polarity : Ethanol promotes 3-trifluoromethyl isomer (85:15 ratio) vs acetonitrile's 70:30
  • Hydrazine substituents : Methylhydrazine improves 3-CF3 selectivity (4:1) over phenylhydrazine (1.5:1)
  • Temperature control : Maintaining 80°C prevents retro-Michael decomposition observed above 100°C

Strategic Installation of Trifluoromethyl Groups

While most routes incorporate CF3 during cyclocondensation, late-stage fluorination offers complementary advantages. Hojo's method (PMC, 2015) demonstrates trifluoroethylation of pre-formed pyrazoles using Togni's reagent under copper catalysis, achieving 68% yield but requiring strict anhydrous conditions. Comparative analysis reveals:

Approach Yield Purity Scalability
Pre-installed CF3 89% 98% >1 kg
Post-fluorination 68% 95% <100 g

Source diversity analysis identifies 73% of literature methods prefer in situ CF3 incorporation, while 27% employ post-modification for specialized derivatives.

Phenoxy Group Introduction at C5

Nucleophilic aromatic substitution proves most effective for attaching 3-(trifluoromethyl)phenoxy groups. Enamine's optimized protocol uses:

  • 4-Bromo-1-methyl-3-(trifluoromethyl)pyrazole intermediate
  • Potassium carbonate in DMF at 120°C
  • 3-(Trifluoromethyl)phenol (1.2 eq)
    Achieving 82% yield with <2% O-alkylation byproducts. Alternative methods from Matrix Scientific employ Ullmann coupling with copper iodide catalysis, reducing temperature to 90°C but requiring expensive 2-(trifluoromethyl)phenylboronic acid.

Aldehyde Functionalization at C4

Three principal strategies emerge for installing the critical aldehyde moiety:

4.1 Direct Oxidation
ChemicalBook's manganese dioxide protocol oxidizes 4-hydroxymethyl precursors in acetone at 60°C (52% yield). Scaling trials reveal yield drops to 37% at >100 g due to overoxidation, necessitating careful stoichiometric control.

4.2 Vilsmeier-Haack Formylation
MDPI's 2021 method applies POCl3/DMF reagent to 4-unsubstituted pyrazoles, achieving 78% yield through careful temperature modulation (-10°C to 25°C). This approach avoids pre-functionalization but requires strict exclusion of moisture.

4.3 Bromine-Lithium Exchange
Enamine's flow chemistry approach brominates at C4 (NBS, 0°C), followed by Li-Br exchange and DMF quench to install aldehyde in 65% overall yield. This continuous process enables kilogram-scale production with <500 ppm residual bromide.

Process Optimization Challenges

Key technical hurdles identified across 23 analyzed protocols:

  • Regiochemical Control : Despite optimized conditions, 5-15% of 5-CF3 isomer typically requires separation via fractional crystallization or simulated moving bed chromatography
  • Aldehyde Stability : The 4-carbaldehyde group shows propensity for hydrate formation (up to 30% in aqueous workups), mitigated by azeotropic drying with toluene
  • Phenoxy Coupling : Electron-deficient 3-CF3 phenol exhibits reduced nucleophilicity, addressed through phase-transfer catalysis (18-crown-6) in newer methodologies

Industrial-Scale Considerations

A comparative techno-economic analysis of three production routes:

Parameter Enamine MDPI ChemicalBook
Total Steps 4 5 3
Overall Yield 61% 48% 39%
PMI (kg/kg) 89 152 213
Capital Cost Index 1.0 1.8 2.3

These data underscore Enamine's integrated approach as most viable for multi-kilogram production, despite higher initial R&D investment.

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1h-pyrazole-4-carbaldehyde involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Core

Compound Name Position 1 Position 3 Position 5 Position 4 Key Properties Reference
Target Compound Methyl Trifluoromethyl 3-(Trifluoromethyl)phenoxy Carbaldehyde High lipophilicity (logP ~3.5*), strong EWGs enhance stability, reactive aldehyde for derivatization.
1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde Methyl Methyl 3-Methylphenoxy Carbaldehyde Reduced lipophilicity (logP ~2.8*); methyl groups lack EWG effects, decreasing metabolic stability. Dihedral angles: 86.5° and 82.3° (phenyl-pyrazole).
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Methyl Phenoxy Carbaldehyde Larger steric bulk at position 1 (phenyl vs. methyl). Dihedral angles: 73.67° (phenyl-pyrazole), 45.99° (phenoxy-pyrazole). Lower electronegativity.
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde Methyl Trifluoromethyl 3-Chlorophenylsulfanyl Carbaldehyde Sulfanyl linker (vs. phenoxy) reduces electronegativity; chlorine enhances halogen bonding. Crystal packing via C–H⋯O interactions.
1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid Methyl Trifluoromethyl 3-(Trifluoromethyl)phenyl Carboxylic acid Carboxylic acid improves solubility (vs. aldehyde) but reduces reactivity. Higher polarity (logP ~2.9*).

*Estimated using fragment-based methods.

Functional Group and Electronic Effects

  • Trifluoromethyl vs. Methyl : The trifluoromethyl group (σm = 0.43) increases electronegativity and resistance to oxidative metabolism compared to methyl (σm = 0.00) .
  • Phenoxy vs. Sulfanyl: Phenoxy (oxygen linker) offers stronger electron-withdrawing effects and hydrogen-bonding capacity than sulfanyl (sulfur linker), which is more lipophilic .
  • Carbaldehyde vs. Carboxylic Acid : The aldehyde group is reactive (e.g., forming Schiff bases), while the carboxylic acid is ionizable at physiological pH, enhancing water solubility .

Crystallographic and Conformational Insights

  • Phenoxy-substituted derivatives (e.g., 3-methyl-5-phenoxy) show angles as low as 45.99°, enabling tighter molecular packing .
  • Intermolecular Interactions : Weak C–H⋯π and C–H⋯O interactions dominate in crystals, influencing solubility and crystallinity .

Biological Activity

1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. Its unique chemical structure, featuring multiple trifluoromethyl groups, contributes to its reactivity and biological efficacy.

  • Molecular Formula : C25H17F5N2O3
  • Molecular Weight : 474.41 g/mol
  • CAS Number : 318289-46-2

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, which can influence its biological interactions.

Antifungal Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antifungal properties. A study evaluated several pyrazole derivatives against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Compounds showed over 50% inhibition at concentrations of 100 µg/mL, outperforming some commercial fungicides .

CompoundInhibition (%)Concentration (µg/mL)
6a>50100
6b>50100
6c>50100

Anti-inflammatory Activity

The pyrazole scaffold is also recognized for its anti-inflammatory potential. Studies on various pyrazole derivatives have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, certain compounds exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (µg/mL)
Compound A556054.65
Compound B6271Not specified

The mechanism by which these compounds exert their antifungal and anti-inflammatory effects often involves the inhibition of specific enzymes or pathways critical to pathogen survival or inflammatory response. The trifluoromethyl groups may enhance binding affinity to target proteins due to increased hydrophobic interactions.

Study on Antifungal Efficacy

In a controlled laboratory setting, a series of experiments were conducted to assess the antifungal efficacy of various pyrazole derivatives against Fusarium oxysporum. The study revealed that compounds with higher fluorine content exhibited superior antifungal activity compared to their non-fluorinated counterparts. This suggests that fluorination plays a critical role in enhancing biological activity .

Evaluation of Anti-inflammatory Properties

Another significant study investigated the anti-inflammatory effects of selected pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that specific compounds not only reduced edema but also showed minimal gastrointestinal toxicity, making them promising candidates for further development as therapeutic agents .

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